3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Descripción
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a bicyclic heterocyclic compound characterized by a partially saturated imidazo-pyrazine core with a phenyl substituent at the 3-position. Its molecular formula is C₁₂H₁₄ClN₃, with a molecular weight of 235.72 g/mol . The tetrahydroimidazo[1,5-a]pyrazine scaffold is notable for its conformational rigidity and adaptability in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors and ion channels.
The hydrochloride salt form enhances solubility and bioavailability, making it suitable for preclinical studies.
Propiedades
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12;/h1-5,9,13H,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFFIVQUKMEKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C3=CC=CC=C3)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride typically involves multiple steps, including the formation of the imidazo[1,5-a]pyrazine core and subsequent functionalization. One common synthetic route involves the reduction of a precursor compound using borane-promoted reduction, followed by coupling, deprotection, and oxidation . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Halogenation and other substitution reactions can be performed using appropriate reagents under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Key Role in Drug Synthesis
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has shown promise in the development of drugs targeting neurological disorders. This compound enhances drug efficacy and specificity by acting on various biological pathways associated with these conditions .
Orexin Receptor Antagonism
Research indicates that derivatives of this compound can function as non-peptide antagonists of orexin receptors (OX1 and OX2). This activity is particularly relevant for treating sleep disorders and stress-related syndromes. The modulation of orexin signaling may also have implications for cognitive dysfunctions and eating disorders .
Material Science
Development of Novel Materials
In material science, 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is explored for its structural properties that enhance the durability and resistance of materials. Its incorporation into polymers and coatings can lead to improved performance under various environmental conditions .
Agricultural Chemistry
Potential as Pesticides or Herbicides
The compound is being investigated for its potential use as a pesticide or herbicide. Its targeted action could provide a more environmentally friendly approach to pest control compared to traditional chemicals. This could result in reduced ecological impact while maintaining agricultural productivity .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride serves as a valuable tool for studying enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding various biological processes and developing new therapeutic strategies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate in drug synthesis targeting neurological disorders; orexin receptor antagonism. |
| Material Science | Enhances durability and resistance in novel materials such as polymers and coatings. |
| Agricultural Chemistry | Potential use as targeted pesticides or herbicides with reduced environmental impact. |
| Biochemical Research | Utilized in studies on enzyme inhibition and receptor binding to elucidate biological mechanisms. |
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride involves its interaction with molecular targets such as kinases. Molecular docking studies have shown that it binds strongly to kinases like CSF1R, ErbB2, BRAF, and MEK2, which are involved in cell signaling pathways related to cancer . This binding inhibits the activity of these kinases, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional nuances of 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride can be elucidated by comparing it to analogs with varying ring saturation, substituents, or fused heterocycles. Key comparisons are summarized below:
Key Observations
Similarly, the tetrahydroimidazo[1,5-a]pyrazine core in the 3-phenyl derivative enables stronger interactions with orexin receptors compared to unsaturated analogs .
Substituent Effects :
- 3-Bromo substitution (as in ) introduces steric bulk and electronegativity, favoring interactions with hydrophobic kinase pockets but reducing solubility .
- 3-Phenyl substitution enhances π-π stacking with aromatic residues in orexin receptors, critical for antagonist activity .
- In pyrrolo[1,5-a]pyrazine derivatives (), aromaticity of the core is essential for binding to the Eis enzyme, while saturation disrupts π-π interactions .
Ring Junction Variations :
- Derivatives with [1,2-a] ring junctions (e.g., BIM-46174) exhibit distinct Gaq-protein inhibition profiles compared to [1,5-a] analogs, highlighting the importance of nitrogen positioning in heterocycles .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt form of the 3-phenyl derivative improves aqueous solubility (>10 mg/mL in PBS) compared to neutral analogs .
- Metabolic Stability : Partial saturation of the imidazo-pyrazine core reduces oxidative metabolism, enhancing half-life in vivo .
- Lipophilicity : The 3-phenyl group increases logP (~2.5), favoring blood-brain barrier penetration for CNS targets , whereas bromo-substituted analogs (logP ~1.8) are more polar .
Actividad Biológica
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article reviews its pharmacological properties, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₃N₃·HCl
- Molecular Weight : 199.25 g/mol
- CAS Number : 885281-16-3
The compound primarily acts as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride may influence sleep patterns and cognitive functions.
Sleep Regulation
Research indicates that this compound can decrease alertness and increase the duration of both REM and NREM sleep. In studies involving rodent models, it was shown to enhance sleep quality and duration when administered in appropriate doses .
Cognitive Enhancement
In addition to its effects on sleep, the compound has demonstrated potential in enhancing memory function. In rat models of post-traumatic stress disorder (PTSD), it was found to improve cognitive performance significantly .
Neuroprotective Effects
The compound is also being explored for its neuroprotective properties. In a study focusing on chronic kidney disease (CKD), derivatives of tetrahydroimidazo[1,2-a]pyrazine were shown to protect renal function by inhibiting specific calcium channels (TRPC5), which are implicated in renal injury mechanisms .
Pharmaceutical Development
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to modulate orexin receptor activity makes it a candidate for treating conditions like insomnia and anxiety disorders.
Material Science and Agricultural Chemistry
Beyond pharmacology, this compound is being investigated for applications in material science and agricultural chemistry. Its unique structural properties lend themselves to developing novel materials with enhanced durability and specific functionalities .
Case Studies
Q & A
Q. Optimization Tips :
- Use high-resolution mass spectrometry (HRMS) and NMR to confirm intermediate structures.
- Screen solvents (e.g., DMF, THF) and catalysts (e.g., Pd(PPh₃)₄) to improve coupling efficiency .
How can researchers characterize the purity and structural integrity of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride?
Basic Research Question
Key analytical methods include:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended) .
- NMR : Confirm the bicyclic structure via ¹H/¹³C NMR (e.g., δ 3.2–4.1 ppm for tetrahydro protons, δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak (expected m/z ~260 for the free base) .
What in vitro assays are suitable for evaluating the orexin receptor antagonism of this compound?
Advanced Research Question
- Radioligand Binding Assays : Use human OX1/OX2 receptors expressed in HEK293 cells. Compete with [³H]-orexin-A and calculate IC₅₀ values .
- Calcium Flux Assays : Monitor intracellular Ca²⁺ changes via FLIPR® Tetra System upon receptor activation .
- Selectivity Screening : Test against related GPCRs (e.g., serotonin, dopamine receptors) to confirm specificity .
How do structural modifications (e.g., halogen substitution) impact biological activity and receptor binding?
Advanced Research Question
- Iodo vs. Phenyl Substitution : The 3-iodo analog shows higher OX1 affinity (IC₅₀ = 12 nM) due to enhanced hydrophobic interactions, while the phenyl group may improve metabolic stability .
- Tetrahydro Ring Saturation : Partial saturation (as in 5,6,7,8-tetrahydro derivatives) enhances conformational flexibility, improving receptor fit .
- Key SAR Table :
| Substituent | OX1 IC₅₀ (nM) | OX2 IC₅₀ (nM) | Notes |
|---|---|---|---|
| 3-Iodo | 12 | 45 | High hydrophobicity |
| 3-Phenyl | 28 | 92 | Improved metabolic stability |
| 3-Methyl | 85 | 210 | Reduced potency |
How can researchers resolve contradictions in biological activity data among structural analogs?
Advanced Research Question
- Structural Analysis : Compare binding modes via X-ray crystallography or molecular docking. For example, 5,6-fused analogs (e.g., imidazo[1,5-a]pyrazine) show activity, while 5,6,7,8-tetrahydro derivatives may require adjusted pharmacophores .
- Experimental Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., halogenated derivatives consistently show higher OX1 affinity) .
What computational strategies predict target interactions and optimize lead compounds?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with OX1/OX2 receptor pockets. Focus on residues Tyr³¹⁷ (OX1) and Gln¹³⁴ (OX2) for hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and halogen count .
How should solubility and stability be assessed for in vivo studies?
Basic Research Question
- Solubility : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method. Hydrochloride salts generally improve aqueous solubility (>5 mg/mL) .
- Stability : Incubate at 37°C in plasma for 24h; analyze degradation via LC-MS. Phenyl derivatives show longer half-lives than halogenated analogs .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
